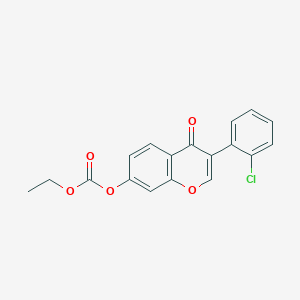
N-isopropyl-N-methyl-2-(pyridazin-3-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-N-methyl-2-(pyridazin-3-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide is a useful research compound. Its molecular formula is C18H22N4O3S and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.14126175 g/mol and the complexity rating of the compound is 604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Research has indicated that derivatives of tetrahydroisoquinoline sulfonamide, a category to which the compound likely belongs, have shown promise as potential anticancer agents. A study highlighted the synthesis of a library including N-arylsulfonyl 1,2,3,4-tetrahydroquinolines and tetrahydroisoquinolines, which induced oxidative stress and glutathione depletion in various cancer cell lines, including melanoma and leukemia. Certain compounds among these derivatives exhibited significant cytotoxic effects at low concentrations, suggesting a potential pathway for anticancer drug development (Madácsi et al., 2013).
Chemical Synthesis and Catalysis
The compound's structural framework has relevance in the development of novel synthetic methodologies. For instance, N-Sulfonylcarboxamides, which share a similar sulfonamide functional group, have been used as directing groups for C-H activation in ruthenium-catalyzed annulation reactions. This approach facilitates the synthesis of isoquinolones, illustrating the compound's utility in synthetic organic chemistry to enhance reaction efficiency and selectivity (Petrova et al., 2017).
Heterocyclic Chemistry
The compound is also relevant in the field of heterocyclic chemistry, where its structure serves as a backbone for the synthesis of complex heterocyclic systems. Research detailing the one-pot synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines using a heterogeneous nanocatalyst underscores the versatility of tetrahydroisoquinoline derivatives in constructing pharmacologically significant heterocycles (Maleki, 2014).
Pharmacological Research
Beyond its application in medicinal chemistry for anticancer research, derivatives of tetrahydroisoquinoline sulfonamide are explored for various pharmacological effects. A study on sulfonamide hybrids showcases the diverse therapeutic potential of sulfonamide-based compounds, including antibacterial, anti-carbonic anhydrase, and antitumor activities. These findings highlight the broad applicability of sulfonamide derivatives in discovering new therapeutic agents (Ghomashi et al., 2022).
Molecular Modeling and Drug Design
The structural features of tetrahydroisoquinoline sulfonamides facilitate their use in molecular modeling studies aimed at understanding drug-receptor interactions. For example, comparative studies of sulfonamide and sulfone derivatives with the enzyme phenylethanolamine N-methyltransferase (PNMT) provide insights into molecular interactions that underpin inhibitor potency and selectivity, contributing to the rational design of drugs targeting specific enzymes (Grunewald et al., 2006).
Eigenschaften
IUPAC Name |
N-methyl-N-propan-2-yl-2-(pyridazine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-13(2)21(3)26(24,25)16-7-6-15-12-22(10-8-14(15)11-16)18(23)17-5-4-9-19-20-17/h4-7,9,11,13H,8,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKPRTHZLKWVTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)C1=CC2=C(CN(CC2)C(=O)C3=NN=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[5-(2,5-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5558167.png)



![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5558200.png)


![4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoic acid](/img/structure/B5558218.png)
![2-(3-methoxypropyl)-9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558222.png)
![6-methyl-2-[(3-methylphenyl)amino]-4-pyrimidinecarboxylic acid](/img/structure/B5558227.png)
![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-phenyl-4-piperidinol](/img/structure/B5558241.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5558247.png)